molecular formula C19H33F3O3 B148216 2-Hydroxy-2-trifluoromethyloctadec-4-enoic acid CAS No. 135014-48-1

2-Hydroxy-2-trifluoromethyloctadec-4-enoic acid

Cat. No. B148216
M. Wt: 366.5 g/mol
InChI Key: CJNDDKBEQLKNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-trifluoromethyloctadec-4-enoic acid, commonly known as HTFA, is a synthetic fatty acid derivative that has gained significant attention in scientific research due to its unique properties. It is a fluorinated analog of palmitic acid, a common fatty acid found in the human body.

Mechanism Of Action

The exact mechanism of action of HTFA is not fully understood. However, it has been proposed that HTFA may inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to the observed biological effects.

Biochemical And Physiological Effects

HTFA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. HTFA has also been shown to have antimicrobial activity against various bacterial and fungal strains. In addition, HTFA has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using HTFA in lab experiments is its stability. HTFA is resistant to oxidation, making it a suitable compound for long-term storage and use in experiments. However, one limitation of using HTFA is its relatively high cost compared to other fatty acid derivatives.

Future Directions

There are several future directions for the study of HTFA. One area of interest is the development of HTFA-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the use of HTFA as a probe to study fatty acid metabolism in cells. Additionally, the synthesis of new derivatives of HTFA with improved properties is an area of ongoing research.

Synthesis Methods

HTFA can be synthesized using a multi-step process starting from commercially available materials. The first step involves the preparation of trifluoromethyl ketone, which is then reacted with a Grignard reagent to obtain the desired product.

Scientific Research Applications

HTFA has been extensively studied for its potential use in various fields of scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. HTFA has also been used as a probe to study the metabolism of fatty acids in cells.

properties

CAS RN

135014-48-1

Product Name

2-Hydroxy-2-trifluoromethyloctadec-4-enoic acid

Molecular Formula

C19H33F3O3

Molecular Weight

366.5 g/mol

IUPAC Name

(E)-2-hydroxy-2-(trifluoromethyl)octadec-4-enoic acid

InChI

InChI=1S/C19H33F3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(25,17(23)24)19(20,21)22/h14-15,25H,2-13,16H2,1H3,(H,23,24)/b15-14+

InChI Key

CJNDDKBEQLKNSV-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CC(C(=O)O)(C(F)(F)F)O

SMILES

CCCCCCCCCCCCCC=CCC(C(=O)O)(C(F)(F)F)O

Canonical SMILES

CCCCCCCCCCCCCC=CCC(C(=O)O)(C(F)(F)F)O

synonyms

2-HTOEA
2-hydroxy-2-trifluoromethyl-n-octadec-4-enoic acid
2-hydroxy-2-trifluoromethyloctadec-4-enoic acid

Origin of Product

United States

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